molecular formula C18H28N2O4 B2422545 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953931-22-1

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2422545
CAS No.: 953931-22-1
M. Wt: 336.432
InChI Key: GKJAZJNPTLJLDC-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule belonging to a class of benzamide compounds featuring a piperidine moiety. This structural motif is found in compounds investigated for modulating key biological signaling pathways . Specifically, benzamide-piperidine hybrids have demonstrated significant research value as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation . The mechanism of action for such compounds often involves targeted interaction with the Smoothened (Smo) receptor, a key transducer in the Hh pathway . Competitive binding assays on analogous structures have confirmed that their Hh inhibitory activity is driven by direct displacement of ligands from the Smo receptor, making them valuable chemical tools for probing pathway dynamics . The molecular design of this compound, which includes dimethoxy substitutions on the benzamide ring and a methoxyethyl extension on the piperidine nitrogen, is optimized for potential interaction with the hydrophobic cavity of the target protein. This compound is intended for research applications only, including but not limited to, oncology research, investigative biochemistry, and early-stage drug discovery. It is strictly for use in laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-11-10-20-8-6-14(7-9-20)13-19-18(21)15-4-5-16(23-2)17(12-15)24-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJAZJNPTLJLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-4-ylmethanol

Piperidine-4-ylmethanol is protected using di-tert-butyl dicarbonate (BOC₂O) in ethanol with sodium hydroxide as a base, yielding tert-butyl (4-(hydroxymethyl)piperidin-1-yl)carbamate.
Reaction Conditions :

  • Solvent: Ethanol
  • Base: Sodium hydroxide (1.2 equiv)
  • Temperature: 0–25°C
  • Yield: >90%.

Alkylation with 2-Methoxyethyl Chloride

The protected piperidine undergoes alkylation with 2-methoxyethyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base:
$$
\text{BOC-protected piperidine} + \text{ClCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{BOC-protected 1-(2-methoxyethyl)piperidine}
$$
Optimization Notes :

  • Excess alkylating agent (1.5 equiv) ensures complete substitution.
  • Reaction time: 12–16 hours at reflux.

Deprotection and Amination

The BOC group is removed using hydrochloric acid in dioxane, followed by neutralization to yield 1-(2-methoxyethyl)piperidin-4-yl)methylamine.

Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \xrightarrow{\Delta} \text{3,4-(MeO)}2\text{C}6\text{H}_3\text{COCl}
$$
Critical Parameters :

  • Solvent-free conditions at 70–80°C.
  • Reaction progress monitored by FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).

Amide Coupling Reaction

The final step involves coupling 3,4-dimethoxybenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-yl)methylamine using a carbodiimide coupling agent:

Carbodiimide-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}_3\text{COCl} + \text{Amine} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}
$$
Yield Optimization :

  • Molar ratio (acid chloride:amine:EDC): 1:1.2:1.5
  • Reaction time: 24 hours at 25°C
  • Yield: 77–85%.

Alternative Mixed Anhydride Method

For scale-up, pivaloyl chloride forms a mixed anhydride with the acid chloride, improving reactivity:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{COCl} + (\text{CH}3)_3\text{CCOCl} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Amine}} \text{Product}
$$
Advantages :

  • Reduced side reactions.
  • Yield: 82–88%.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography (ethyl acetate:hexanes = 3:1).
Purity : >98% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 1H, ArH), 6.85 (d, 1H, ArH), 3.90 (s, 6H, OCH₃), 3.55–3.40 (m, 4H, piperidine CH₂), 2.75–2.60 (m, 2H, NCH₂).
  • MS (ESI) : m/z 393.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Solvent Yield (%) Purity (%)
Carbodiimide (EDC) EDC/HOBt DCM 77–85 98.5
Mixed Anhydride Pivaloyl chloride THF 82–88 99.1
Direct Aminolysis None Toluene 65–72 95.2

Key Findings :

  • Mixed anhydride method offers superior yield and purity.
  • Carbodiimide coupling is cost-effective for small-scale synthesis.

Industrial-Scale Considerations

Catalytic Innovations

Solid-supported catalysts (e.g., nickel-lanthanum molecular sieves) enhance reaction efficiency and recyclability:

  • Catalyst C1 : Ni-La/MCM-41 achieves 90% yield over 30 cycles.
  • Solvent System : Ethanol/water (9:1) reduces environmental impact.

Byproduct Management

  • Acetic Hydrolysis Byproducts : Controlled via pH adjustment during BOC deprotection.
  • Unreacted Amine : Removed via aqueous extraction (pH 9–10).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.

    Substitution: Formation of derivatives with substituted functional groups on the benzene ring.

Scientific Research Applications

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the piperidine moiety play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the piperidine and methoxyethyl groups.

    N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups on the benzene ring.

    4-(aminomethyl)piperidine: Lacks the benzamide and methoxy groups.

Uniqueness

3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of methoxy groups on the benzene ring and the piperidine moiety with a methoxyethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Biological Activity

3,4-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structure, which includes a benzamide core, a piperidine moiety, and two methoxy groups, suggests potential biological activity that warrants investigation. This article reviews the available literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4} with a molecular weight of 336.4 g/mol. The presence of methoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H28N2O4C_{18}H_{28}N_{2}O_{4}
Molecular Weight336.4 g/mol
CAS Number953931-22-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzamide Core :
    • Starting from 3,4-dimethoxybenzoic acid, it is converted to its acid chloride using thionyl chloride.
    • The acid chloride is then reacted with an amine (e.g., 4-(aminomethyl)piperidine) to form the benzamide core.
  • Introduction of the Methoxyethyl Group :
    • Alkylation of the piperidine nitrogen with 2-methoxyethyl chloride under basic conditions introduces the methoxyethyl group.

Case Studies and Research Findings

Several studies highlight the biological implications of related compounds:

  • Piperidine Derivatives in Antifungal Research :
    • A study on novel piperidine derivatives indicated their ability to induce apoptosis and cell cycle arrest in Candida auris, suggesting potential therapeutic applications against fungal infections .
  • Neuroactive Properties :
    • Compounds structurally similar to this compound have been noted for their neuroactive properties, indicating a potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with other compounds:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-oneContains a piperidine moiety and methoxy groupsVaries; specific activities not well-documented
N-(1-Isopropylpiperidin-3-yl)methyl)-2-methylbenzamideSimilar benzamide structurePotential neuroactive properties
Piperidine DerivativesDiverse substitutionsVaries widely depending on structure

Q & A

Q. What are the common synthetic routes for synthesizing 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized to minimize racemization?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a functionalized piperidine intermediate. Key steps include:

  • Amide bond formation : Use mixed anhydride or carbodiimide-based coupling agents (e.g., DCC or EDC) with a tertiary amine base like N-methylpiperidine to suppress racemization .
  • Piperidine modification : The 1-(2-methoxyethyl)piperidine moiety can be synthesized via nucleophilic substitution of 4-(bromomethyl)piperidine with 2-methoxyethanol, followed by purification via column chromatography (chloroform:methanol, 3:1) .
  • Optimization : Lower reaction temperatures (0–5°C) and inert atmospheres (N₂/Ar) reduce side reactions. Monitor racemization via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the piperidinylmethyl protons (δ 2.5–3.5 ppm, multiplet) and methoxy groups (δ 3.2–3.8 ppm, singlet). The benzamide carbonyl appears at ~167 ppm in ¹³C NMR .
  • ESI-MS : Look for the [M+H]⁺ ion (exact mass depends on substituents; e.g., m/z ~435 for the base structure). Fragmentation patterns confirm the piperidine and methoxyethyl linkages .
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ether (1100–1250 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of the piperidinylmethyl substituent in this compound?

Methodological Answer:

  • NOESY/ROESY : Detect spatial proximity between the piperidine methylene protons and the benzamide aromatic protons to confirm the substituent’s orientation .
  • Chiral derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and compare ¹H NMR shifts to assign absolute configuration .
  • DFT calculations : Simulate NMR chemical shifts for different stereoisomers and match experimental data to theoretical models .

Q. What strategies are recommended for designing analogs of this compound to investigate structure-activity relationships (SAR) in target binding?

Methodological Answer:

  • Core modifications : Replace the 3,4-dimethoxybenzamide with bioisosteres (e.g., 3,4-difluorobenzamide) to study electronic effects .
  • Piperidine substitutions : Introduce bulkier groups (e.g., tert-butyl) or polar moieties (e.g., hydroxyl) to probe steric and hydrogen-bonding interactions .
  • Linker optimization : Vary the methylene spacer length between the piperidine and benzamide to assess conformational flexibility .

Q. How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Activation reagent screening : Compare HATU, HBTU, and DMT-MM for amide bond efficiency. HATU often provides higher yields due to superior activation kinetics .
  • Solvent selection : Use DMF or DCM for polar intermediates; switch to THF for sterically hindered substrates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) while maintaining yields >70% .

Data Contradiction Analysis

Q. How should conflicting bioactivity data be interpreted when testing this compound across different cell lines?

Methodological Answer:

  • Dose-response normalization : Account for variations in cell permeability (e.g., use P-glycoprotein inhibitors like verapamil in resistant lines) .
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
  • Metabolic stability assays : Compare hepatic microsome degradation rates (e.g., human vs. murine) to explain species-specific activity .

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